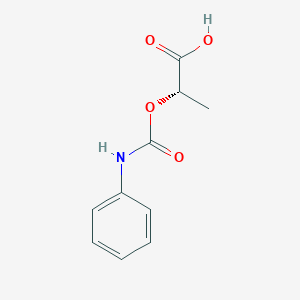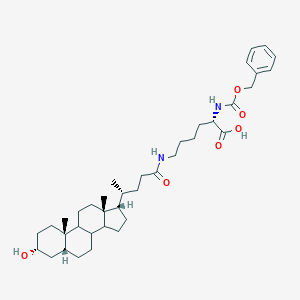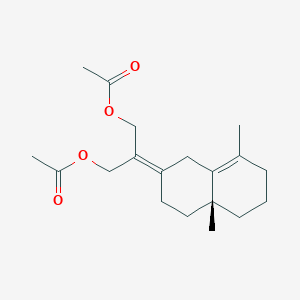
Coralloidin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC144303, also known as Ubiquitin Isopeptidase Inhibitor I, G5, is a compound that acts as an apoptosome-independent caspase and apoptosis activator. It is known for its ability to inhibit ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This compound has shown significant potential in inducing apoptosis through a unique pathway that does not rely on the apoptosome .
Méthodes De Préparation
The preparation of NSC144303 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of specific bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is unstable in solutions and should be freshly prepared for use .
Analyse Des Réactions Chimiques
NSC144303 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which involve the loss of electrons and an increase in oxidation state.
Reduction: Reduction reactions, which involve the gain of electrons and a decrease in oxidation state, can also occur with NSC144303.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents that facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
NSC144303 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to the ubiquitin-proteasome system and its role in cellular processes.
Biology: NSC144303 is utilized in research on apoptosis and the mechanisms by which cells undergo programmed cell death.
Medicine: The compound has potential therapeutic applications in cancer research, as it can induce apoptosis in cancer cells.
Mécanisme D'action
NSC144303 exerts its effects by inhibiting ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This inhibition leads to the activation of an apoptosome-independent apoptotic pathway. The compound targets the ubiquitin-proteasome system, resulting in the upregulation of the BH3-only protein Noxa, stabilization of the inhibitor of apoptosis antagonist Smac, and involvement of the death receptor pathway. This unique mechanism of action makes NSC144303 a potent apoptotic inducer .
Comparaison Avec Des Composés Similaires
NSC144303 can be compared with other similar compounds that inhibit ubiquitin isopeptidases and induce apoptosis. Some of these similar compounds include:
NSC632839: Another ubiquitin isopeptidase inhibitor with similar apoptotic properties.
NSC668394: A compound that also targets the ubiquitin-proteasome system and induces apoptosis.
NSC707545: Known for its ability to inhibit ubiquitin isopeptidases and activate apoptotic pathways.
What sets NSC144303 apart is its unique apoptosome-independent mechanism of action, which involves multiple pathways and targets within the cell .
Propriétés
Numéro CAS |
110299-95-1 |
|---|---|
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate |
InChI |
InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1 |
Clé InChI |
RGGYMCUNYFNGLD-LJQANCHMSA-N |
SMILES isomérique |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C |
SMILES |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
SMILES canonique |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

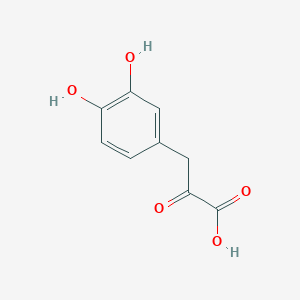
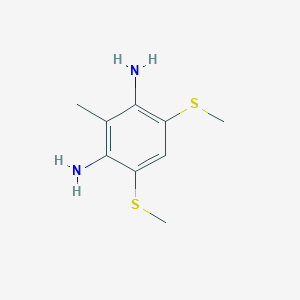
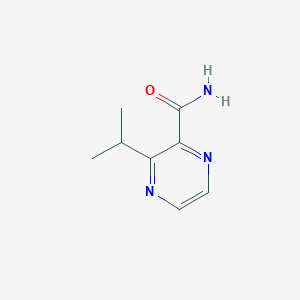

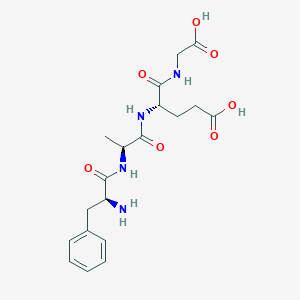
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)
